molecular formula C10H14ClN3O B2856771 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine CAS No. 1797334-69-0

5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B2856771
CAS No.: 1797334-69-0
M. Wt: 227.69
InChI Key: OYKZBUOZAYBEHE-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine is a chemical compound with the molecular formula C10H14ClN3O. It is a derivative of pyrimidin-4-amine, featuring a chlorine atom, a methyl group, and an oxolan-3-ylmethyl group attached to the pyrimidin ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:

  • Formation of Pyrimidin-4-amine: This can be achieved through the reaction of guanidine with an appropriate β-diketone.

  • Chlorination: The pyrimidin-4-amine is then chlorinated to introduce the chlorine atom at the 5-position.

  • Methylation: The chlorinated pyrimidin-4-amine undergoes methylation to introduce the methyl group.

  • Attachment of Oxolan-3-ylmethyl Group: Finally, the oxolan-3-ylmethyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine is studied for its potential biological activities. It may be used in the development of new drugs or as a tool compound in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine exerts its effects depends on its specific biological target. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

  • 5-chloro-N-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

  • 5-chloro-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine

  • 5-chloro-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

Uniqueness: 5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of the oxolan-3-ylmethyl group, in particular, provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-N-methyl-N-(oxolan-3-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-14(5-8-2-3-15-6-8)10-9(11)4-12-7-13-10/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZBUOZAYBEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOC1)C2=NC=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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